N,N'-Dimethyldithiooxamide

Description

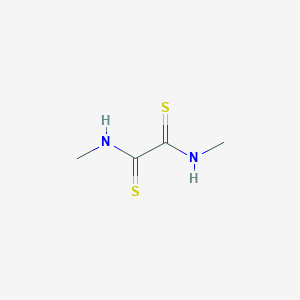

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dimethylethanedithioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLIZYQZJMPNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)C(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059514 | |

| Record name | Ethanedithioamide, N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-79-6 | |

| Record name | N,N′-Dimethyldithiooxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedithioamide, N1,N2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dimethyldithiooxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethyldithiooxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedithioamide, N1,N2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedithioamide, N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethyldithiooxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Dimethyldithiooxamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of N,N'-Dimethyldithiooxamide. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document details the physicochemical characteristics, spectroscopic data, and structural parameters of the compound. Experimental protocols for its synthesis are also discussed. All quantitative data is presented in clear, tabular formats for ease of comparison and reference.

Introduction

N,N'-Dimethyldithiooxamide, also known as N,N'-dimethylethanedithioamide, is a sulfur-containing organic compound with the molecular formula C₄H₈N₂S₂. Its structure, featuring two thioamide functional groups, makes it a subject of interest in coordination chemistry and as a potential building block in organic synthesis. This guide aims to consolidate the available technical information on its chemical properties and structure to facilitate its use in research and development.

Chemical Properties

The chemical and physical properties of N,N'-Dimethyldithiooxamide are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | N,N'-dimethylethanedithioamide | [PubChem CID: 1899472][1] |

| Molecular Formula | C₄H₈N₂S₂ | [PubChem CID: 1899472][1] |

| Molecular Weight | 148.25 g/mol | [PubChem CID: 1899472][1] |

| Appearance | White crystalline solid | [Merck][2] |

| Melting Point | 142-144 °C | Experimental Data |

| Boiling Point (calculated) | 531.34 K | Cheméo |

| Solubility | Soluble in polar solvents | [Merck][2] |

| Calculated LogP | 0.080 | Cheméo |

| Calculated Water Solubility | -1.58 (log10WS) | Cheméo |

Molecular Structure

The molecular structure of N,N'-Dimethyldithiooxamide has been determined by X-ray crystallography. The molecule crystallizes in the monoclinic space group P.[3] The key structural parameters provide insight into the conformation and bonding within the molecule.

Crystal Structure

The crystal structure analysis reveals that the two thiooxamide moieties are not coplanar.

| Crystal System | Monoclinic |

| Space Group | P |

| Cell Dimensions (at -150°C) | a = 9.21 Å, b = 6.76 Å, c = 11.73 Å, β = 104.64° |

Caption: Crystallographic data for N,N'-Dimethyldithiooxamide.

Molecular Geometry

The detailed bond lengths and angles define the precise geometry of the molecule. The dihedral angle between the two thioamide planes is a notable feature of its conformation.

Caption: 2D representation of N,N'-Dimethyldithiooxamide.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of N,N'-Dimethyldithiooxamide. The following sections detail the expected data from various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H stretch |

| ~2950 | C-H stretch (methyl) |

| ~1540 | C-N stretch / N-H bend |

| ~1280 | C=S stretch |

Note: The exact peak positions may vary depending on the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.2 | Singlet | 6H | N-CH₃ |

| ~8.5 | Broad Singlet | 2H | N-H |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~33 | N-CH₃ |

| ~180 | C=S |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 148 | [M]⁺ (Molecular Ion) |

| 91 | [M - S - CH₃]⁺ |

| 59 | [CH₃NCS]⁺ |

Experimental Protocols

Synthesis of N,N'-Dimethyldithiooxamide

A plausible method for the synthesis of N,N'-Dimethyldithiooxamide involves the reaction of dithiooxamide with methylamine.

Materials:

-

Dithiooxamide

-

Methylamine (40% in water)

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Suspend dithiooxamide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add an aqueous solution of methylamine to the suspension.

-

Slowly add a solution of sodium hydroxide to the reaction mixture while stirring.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N,N'-Dimethyldithiooxamide.

Caption: General workflow for the synthesis of N,N'-Dimethyldithiooxamide.

Conclusion

This technical guide has summarized the key chemical properties, molecular structure, and spectroscopic data of N,N'-Dimethyldithiooxamide. The provided information, including a plausible synthesis protocol, is intended to serve as a foundational resource for researchers and scientists. The well-defined structure and reactivity of this compound suggest its potential for further exploration in various fields of chemistry.

References

A Comprehensive Guide to the Synthesis and Purification of N,N'-Dimethyldithiooxamide

This technical guide provides a detailed overview of the synthesis and purification of N,N'-dimethyldithiooxamide, a valuable building block in organic chemistry. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide offers detailed experimental protocols, data presentation in tabular format, and visual diagrams of the process workflows.

Introduction

N,N'-dimethyldithiooxamide is the N,N'-dimethylated derivative of dithiooxamide, also known as rubeanic acid. Dithiooxamide is a well-known chelating agent and a versatile precursor in the synthesis of various heterocyclic compounds and coordination polymers.[1][2] The methylation of the amide groups can modify its chemical properties, such as solubility and reactivity, making N,N'-dimethyldithiooxamide a potentially useful intermediate in the synthesis of more complex molecules.

This guide outlines a two-step synthesis process. The first step involves the synthesis of the precursor, dithiooxamide, from cyanogen. The second step details the subsequent N,N'-dimethylation using methylamine. A comprehensive purification protocol for the final product is also provided.

Synthesis of Dithiooxamide (Precursor)

The synthesis of dithiooxamide is a well-established process that involves the reaction of cyanogen with a source of sulfhydrate ions.[3] The following protocol is adapted from known procedures.

Experimental Protocol: Synthesis of Dithiooxamide

Materials:

-

Cyanogen gas ((CN)₂)

-

Sodium sulfhydrate (NaSH) or other water-soluble sulfhydrate source

-

Hydrochloric acid (HCl) or other suitable acid

-

Water

-

Ethanol

Equipment:

-

Gas dispersion tube

-

Reaction flask equipped with a stirrer, thermometer, and cooling bath

-

Buchner funnel and filter flask

Procedure:

-

Prepare an aqueous solution of sodium sulfhydrate in the reaction flask.

-

Cool the solution to below 50°C using a cooling bath.

-

Vigorously stir the solution and begin to bubble cyanogen gas through the gas dispersion tube into the solution.

-

Maintain the pH of the reaction mixture between 7 and 9 by the controlled addition of hydrochloric acid.[3]

-

Continue the reaction until the precipitation of the orange crystalline product, dithiooxamide, is complete.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3]

-

Wash the collected crystals with cold water to remove any remaining mother liquor.[3]

-

The crude dithiooxamide can be further purified by recrystallization from ethanol.

-

Dry the purified brilliant orange crystals of dithiooxamide. The compound decomposes at approximately 200°C.[1][4]

Synthesis of N,N'-Dimethyldithiooxamide

The synthesis of N,N'-dimethyldithiooxamide is achieved through the reaction of dithiooxamide with methylamine. The following protocol is based on analogous reactions of related esters and amides with methylamine.[5][6]

Experimental Protocol: Synthesis of N,N'-Dimethyldithiooxamide

Materials:

-

Dithiooxamide

-

Aqueous methylamine solution (e.g., 36%)

-

Ethanol (or another suitable polar solvent)

-

Water

Equipment:

-

Three-necked round-bottom flask equipped with a stirrer, thermometer, and addition funnel

-

Cooling bath

-

Buchner funnel and filter flask

Procedure:

-

In the three-necked flask, suspend the synthesized dithiooxamide in ethanol.

-

Cool the stirred suspension to approximately 10-20°C using a cooling bath.

-

Slowly add the aqueous methylamine solution to the suspension via the addition funnel over a period of time, ensuring the temperature is maintained. A molar excess of methylamine is recommended to drive the reaction to completion.

-

After the addition is complete, allow the reaction mixture to stir for several hours at room temperature, or until reaction completion is indicated (e.g., by TLC).[5]

-

Upon completion, the product may precipitate from the reaction mixture. If necessary, the mixture can be cooled further in a refrigerator to induce crystallization.[5]

-

Collect the crude N,N'-dimethyldithiooxamide by vacuum filtration.

-

Wash the collected solid with cold water to remove excess methylamine and other water-soluble impurities.[5]

-

Dry the crude product.

Purification of N,N'-Dimethyldithiooxamide

Purification of the crude N,N'-dimethyldithiooxamide is essential to obtain a product of high purity for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude N,N'-dimethyldithiooxamide

-

A suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Ice bath

Procedure:

-

Transfer the crude N,N'-dimethyldithiooxamide to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, pure crystals of N,N'-dimethyldithiooxamide should form.

-

To maximize the yield, place the flask in an ice bath to further induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals of N,N'-dimethyldithiooxamide.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected data for the final product.

Table 1: Physical and Chemical Properties of Dithiooxamide

| Property | Value | Reference |

| Molecular Formula | C₂H₄N₂S₂ | [2] |

| Molar Mass | 120.19 g/mol | [2] |

| Appearance | Deep red crystalline solid | [1] |

| Melting Point | ~200 °C (decomposes) | [1] |

| Solubility | Slightly soluble in water, soluble in ethanol | [4] |

Table 2: Expected Physical and Spectroscopic Data for N,N'-Dimethyldithiooxamide

| Property | Expected Value |

| Molecular Formula | C₄H₈N₂S₂ |

| Molar Mass | 148.25 g/mol |

| Appearance | Crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | δ ~3.0-3.5 ppm (singlet or doublet, 6H, N-CH₃), δ ~7.5-8.5 ppm (broad singlet, 2H, NH) |

| ¹³C NMR (CDCl₃) | δ ~30-40 ppm (N-CH₃), δ ~190-200 ppm (C=S) |

| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1500-1600 (C=S stretch and N-H bend) |

| Mass Spec (m/z) | [M]+ at ~148 |

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

References

- 1. acs.org [acs.org]

- 2. Dithiooxamide - Wikipedia [en.wikipedia.org]

- 3. US2732401A - Preparation of dithiooxamide - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide - Google Patents [patents.google.com]

- 6. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]

An In-depth Technical Guide to N,N'-Dimethyldithiooxamide (CAS No. 120-79-6)

For Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number provided in the topic (539-35-9) corresponds to Ethyl levulinate. This guide focuses on N,N'-Dimethyldithiooxamide, for which the correct CAS number is 120-79-6 .

Introduction

N,N'-Dimethyldithiooxamide (DMDO), with the IUPAC name N,N'-dimethylethanedithioamide, is a dithioamide compound with the molecular formula C₄H₈N₂S₂. It is a white crystalline solid that is soluble in polar solvents.[1] The presence of two thionoamide functional groups imparts unique chemical properties, making it a valuable ligand in coordination chemistry and a reagent in analytical applications.[1] While its biological activity is an area of interest, specific mechanisms of action and involvement in signaling pathways are not yet well-defined in publicly available scientific literature.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of N,N'-Dimethyldithiooxamide, with a focus on providing practical information for laboratory use.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of N,N'-Dimethyldithiooxamide is presented below.

Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Formula | C₄H₈N₂S₂ | - | [1] |

| Molecular Weight | 148.3 | g/mol | [1] |

| Appearance | White crystalline solid | - | [1] |

| Boiling Point | 196.1 (Calculated) | °C at 760 mmHg | [2] |

| Density | 1.213 (Calculated) | g/cm³ | [2] |

| LogP (Octanol/Water Partition Coefficient) | 0.080 (Calculated) | - | [2] |

| Water Solubility (log₁₀WS) | -1.58 (Calculated) | mol/l | [2] |

Spectral Data

-

¹H NMR & ¹³C NMR: The spectra would be expected to be relatively simple, showing signals corresponding to the methyl (CH₃) protons and carbons, as well as the thiocarbonyl (C=S) carbons. The chemical shifts would be influenced by the electron-withdrawing nature of the thionoamide groups.[3][4][5][6]

-

FT-IR Spectroscopy: The infrared spectrum would prominently feature stretching vibrations for N-H bonds (around 3550-3060 cm⁻¹), C-H bonds of the methyl groups (around 3000-2850 cm⁻¹), and the C=S bond (typically in the 1250-1020 cm⁻¹ region). Amide-like bands (Amide II and III) resulting from N-H bending and C-N stretching would also be present.[7][8][9]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-C bond between the two thiocarbonyl groups and loss of methyl or thioformyl radicals.[10][11][12][13][14]

Experimental Protocols

Synthesis of N,N'-Dimethyldithiooxamide

A common method for the synthesis of N,N'-dialkyl dithiooxamides involves a two-step process: the formation of an N,N'-disubstituted oxamide followed by thionation.[15] A more direct, though less detailed, method mentioned in the literature is the reaction of dimethylamine with dithiooxamide under alkaline conditions.[1]

A General Two-Step Synthetic Approach:

-

Step 1: Synthesis of N,N'-Dimethyloxamide: This intermediate can be prepared by reacting a diester of oxalic acid (e.g., dimethyl oxalate or diethyl oxalate) or oxalyl chloride with dimethylamine.[15] The reaction is typically carried out in a suitable solvent like toluene.[15]

-

Step 2: Thionation of N,N'-Dimethyloxamide: The N,N'-dimethyloxamide is then reacted with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert the carbonyl groups (C=O) into thiocarbonyl groups (C=S), yielding N,N'-Dimethyldithiooxamide.[15]

Purification: The crude product can often be purified by recrystallization from a suitable solvent to achieve high purity (>99%) without the need for column chromatography.[15]

Spectrophotometric Determination of Metal Ions

N,N'-Dimethyldithiooxamide and its derivatives are effective chromogenic reagents for the spectrophotometric determination of various metal ions, including palladium and copper.[16][17][18] The formation of a colored complex between the metal ion and the dithiooxamide allows for quantitative analysis based on the absorbance of light at a specific wavelength.

General Protocol for Spectrophotometric Determination of Copper(II):

This protocol is a generalized procedure based on the use of dithiocarbamates for copper determination.[17][18]

-

Sample Preparation: A soil sample, for instance, is mineralized using a strong acid (e.g., perchloric acid) to bring the copper into solution. The resulting solution is then filtered and diluted to a known volume.[17]

-

Complex Formation: An aliquot of the sample solution is transferred to a separatory funnel. A solution of N,N'-Dimethyldithiooxamide in a suitable organic solvent (e.g., chloroform) is added. The pH is adjusted to the optimal range for complex formation (typically between 4 and 11 for copper dithiocarbamate complexes) using a buffer solution.[17]

-

Extraction: The colored copper-dithiooxamide complex is extracted into the organic phase by vigorous shaking. The layers are allowed to separate, and the organic layer containing the complex is collected.

-

Spectrophotometric Measurement: The absorbance of the organic extract is measured at the wavelength of maximum absorbance (λmax) for the complex using a spectrophotometer. The instrument is blanked with a reagent blank prepared in the same manner but without the copper sample.[17]

-

Quantification: The concentration of copper in the original sample is determined by comparing the absorbance of the sample to a calibration curve prepared using standard solutions of known copper concentrations.

Applications

N,N'-Dimethyldithiooxamide has several notable applications in chemistry:

-

Coordination Chemistry: As a bidentate ligand, it forms stable complexes with a variety of metal ions through its sulfur atoms. These complexes are of interest for their structural and electronic properties.[1]

-

Analytical Chemistry: It serves as a chromogenic reagent for the spectrophotometric determination of trace amounts of metal ions, such as rhenium, palladium, and copper.[1][16][17] The high selectivity and sensitivity of these methods make them valuable for environmental and industrial analysis.

-

Catalysis: Palladium complexes of dithiooxamides have been investigated as catalysts in organic reactions, such as alkoxylation reactions.[1]

Biological Activity and Signaling Pathways

Currently, there is a lack of detailed scientific literature describing a specific mechanism of action or the involvement of N,N'-Dimethyldithiooxamide in defined biological signaling pathways.[1] While dithiooxamide derivatives, in general, are known to have a range of biological activities, the specific cellular targets and downstream effects of the N,N'-dimethyl derivative remain an area for future research. Interaction studies have suggested that the formation of metal complexes can alter the reactivity of both the ligand and the metal, which could potentially lead to changes in enzyme kinetics or receptor binding affinities.[1]

Safety and Handling

N,N'-Dimethyldithiooxamide is classified as harmful if swallowed. It may also cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. It is also reported to be flammable.[1]

Conclusion

N,N'-Dimethyldithiooxamide is a versatile chemical compound with established applications in coordination and analytical chemistry. Its synthesis is relatively straightforward, and its ability to form colored complexes with metal ions provides a basis for sensitive analytical methods. While its biological activity is of potential interest, further research is needed to elucidate its specific mechanisms of action and to explore its potential in drug development. This guide provides a foundational understanding of the key technical aspects of N,N'-Dimethyldithiooxamide to support its use in research and development.

References

- 1. Buy N,N'-Dimethyldithiooxamide | 120-79-6 [smolecule.com]

- 2. Ethanedithioamide, N,N'-dimethyl- (CAS 120-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1H-, 13C-, 31P-NMR studies and conformational analysis of NADP+, NADPH coenzymes and of dimers from electrochemical reduction of NADP+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. mdpi.com [mdpi.com]

- 9. Formamide, N,N-dimethyl- [webbook.nist.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Controlling DNA Fragmentation in MALDI-MS by Chemical Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. uab.edu [uab.edu]

- 14. youtube.com [youtube.com]

- 15. CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof - Google Patents [patents.google.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. pjoes.com [pjoes.com]

- 18. pontejournal.online [pontejournal.online]

Spectral Analysis of N,N'-Dimethyldithiooxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral characteristics of N,N'-Dimethyldithiooxamide across various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to a lack of directly published experimental data for this specific compound, this guide leverages established principles and spectral data from analogous thioamide structures to predict and detail the anticipated spectral features. It outlines generalized experimental protocols for acquiring such data and presents the predicted data in a structured format to aid in the characterization and analysis of N,N'-Dimethyldithiooxamide.

Introduction

N,N'-Dimethyldithiooxamide, a dithioamide, possesses a unique electronic and structural framework that gives rise to characteristic spectral signatures. Understanding these signatures is crucial for its identification, purity assessment, and for elucidating its role in various chemical and biological processes. This document serves as a practical reference for researchers, providing predicted spectral data and standardized methodologies for its experimental verification.

Predicted Spectral Data

The following tables summarize the predicted spectral data for N,N'-Dimethyldithiooxamide based on the analysis of structurally related thioamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for N,N'-Dimethyldithiooxamide

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.0 - 3.5 | Singlet | N-CH₃ |

| ~8.0 - 9.0 | Broad Singlet | N-H (Amide) |

Table 2: Predicted ¹³C NMR Spectral Data for N,N'-Dimethyldithiooxamide

| Chemical Shift (δ, ppm) | Assignment |

| ~30 - 40 | N-C H₃ |

| ~190 - 210 | C =S (Thioamide) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N,N'-Dimethyldithiooxamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3300 | Medium | N-H Stretch |

| ~2900 - 3000 | Medium | C-H Stretch (Alkyl) |

| ~1500 - 1600 | Strong | Amide II (C-N stretch and N-H bend) |

| ~1200 - 1300 | Strong | Thioamide B band (coupled C-N and N-H modes) |

| ~700 - 800 | Medium | C=S Stretch (Thioamide G band)[1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Thioamides typically exhibit two characteristic absorption bands in their UV-Vis spectra.[2]

Table 4: Predicted UV-Vis Absorption Maxima for N,N'-Dimethyldithiooxamide

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Solvent Polarity Effect |

| ~350 - 450 | Low (~100) | n → π* (R-band) | Hypsochromic shift (blue shift) with increasing polarity |

| ~250 - 300 | High (~10,000) | π → π* (K-band) | Bathochromic shift (red shift) with increasing polarity |

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectral data for N,N'-Dimethyldithiooxamide.

NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a thioamide derivative is as follows.[3][4]

-

Sample Preparation: Dissolve approximately 5-10 mg of N,N'-Dimethyldithiooxamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a common technique for identifying functional groups.[5]

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of N,N'-Dimethyldithiooxamide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Mull Technique):

-

Triturate a small amount of the sample with a mulling agent (e.g., Nujol) to form a paste.

-

Spread the mull between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

-

Sample Preparation:

-

Prepare a stock solution of N,N'-Dimethyldithiooxamide of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The solvent should be transparent in the wavelength range of interest.[7]

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Record the spectrum over a range of approximately 200-800 nm.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described spectroscopic analyses.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Caption: Workflow for UV-Vis Spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the expected spectral properties of N,N'-Dimethyldithiooxamide. The tabulated predicted data, coupled with the detailed experimental protocols and workflow visualizations, offers a comprehensive resource for the spectroscopic characterization of this compound. While the provided data is based on well-established principles and analysis of analogous structures, experimental verification is essential for definitive characterization. This guide serves as a valuable starting point for researchers and scientists engaged in the synthesis, analysis, and application of N,N'-Dimethyldithiooxamide.

References

Navigating the Solubility Landscape of N,N'-Dimethyldithiooxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N,N'-Dimethyldithiooxamide belongs to the thioamide class of organic compounds, characterized by the presence of a thioamide functional group (-C(=S)N-). The solubility of such compounds is governed by the interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute and the solvent molecules. Understanding these interactions is paramount for selecting appropriate solvent systems for synthesis, recrystallization, and formulation. This guide details the established methods for quantitatively assessing the solubility of N,N'-dimethyldithiooxamide.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield a comprehensive, publicly available dataset for the quantitative solubility of N,N'-dimethyldithiooxamide in a variety of organic solvents. Therefore, researchers are encouraged to determine these values experimentally. The following table structure is recommended for the systematic recording and presentation of experimentally determined solubility data for clear comparison.

Table 1: Experimentally Determined Solubility of N,N'-Dimethyldithiooxamide in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Acetone | ||||

| Ethanol | ||||

| Methanol | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Other Solvents... |

Researchers should populate this table with their own experimental findings.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the accurate determination of the solubility of N,N'-dimethyldithiooxamide.

Isothermal Shake-Flask Method

This is a widely accepted and robust method for determining equilibrium solubility.

Objective: To determine the saturation concentration of N,N'-dimethyldithiooxamide in a specific solvent at a constant temperature.

Materials:

-

N,N'-Dimethyldithiooxamide (pure solid)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Conical flasks or vials with screw caps

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid N,N'-dimethyldithiooxamide to a known volume of the selected organic solvent in a conical flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask/vial and place it in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the suspension to stand undisturbed at the same temperature for a prolonged period (e.g., 24 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a suitable syringe filter (e.g., PTFE for organic solvents) to remove any undissolved microparticles. The filtration step should be performed quickly to avoid any temperature changes that might affect solubility.

-

Quantification:

-

Gravimetric Analysis: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute). The container with the dried residue is then weighed, and the mass of the dissolved solid is determined.

-

Spectroscopic/Chromatographic Analysis: Dilute the clear filtrate with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted solution using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to determine the concentration of N,N'-dimethyldithiooxamide. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculations:

-

For Gravimetric Analysis: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

For Spectroscopic/Chromatographic Analysis: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) * Dilution factor) * 100

Gravimetric Method

This is a straightforward and common method, particularly suitable when the solute is non-volatile and thermally stable.

Objective: To determine the solubility by measuring the mass of solute dissolved in a known mass or volume of solvent.

Materials:

-

N,N'-Dimethyldithiooxamide (pure solid)

-

Selected organic solvent (analytical grade)

-

Saturated solution preparation apparatus (as in the shake-flask method)

-

Analytical balance

-

Drying oven

Procedure:

-

Prepare a saturated solution and achieve equilibrium as described in the Isothermal Shake-Flask Method (steps 1-3).

-

Carefully decant or filter a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Record the exact volume of the solution taken.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator. Ensure the temperature is kept low enough to prevent decomposition of the N,N'-dimethyldithiooxamide.

-

Once the solvent is completely removed, place the evaporating dish in a drying oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

The difference between the final and initial weight of the evaporating dish gives the mass of the dissolved N,N'-dimethyldithiooxamide.

Calculations:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solution taken (mL)) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of N,N'-dimethyldithiooxamide using a generalized experimental protocol.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

The solubility of N,N'-dimethyldithiooxamide in organic solvents is a crucial parameter for its application in research and development. This guide provides detailed, standardized protocols based on the isothermal shake-flask and gravimetric methods to enable the generation of accurate and reproducible solubility data. By following these methodologies, researchers can systematically build a comprehensive understanding of the solubility profile of this compound, facilitating its effective use in various scientific endeavors. The provided workflow diagram offers a clear visual representation of the necessary experimental steps.

N,N'-Dimethyldithiooxamide: A Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of N,N'-Dimethyldithiooxamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from related compounds, theoretical calculations, and standard analytical methodologies to predict its thermal behavior. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to enable researchers to perform their own analyses. This document is intended to serve as a foundational resource for scientists and professionals working with N,N'-Dimethyldithiooxamide in research and development.

Introduction

N,N'-Dimethyldithiooxamide, a symmetrically substituted dithiooxamide, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring two thioamide functional groups, suggests potential applications as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules. Understanding the thermal stability and decomposition profile of N,N'-Dimethyldithiooxamide is crucial for its safe handling, storage, and application, particularly in processes that involve elevated temperatures.

This guide summarizes the known physicochemical properties of N,N'-Dimethyldithiooxamide and provides a predictive analysis of its thermal behavior. It also includes detailed, standardized protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), the primary techniques for assessing thermal stability.

Physicochemical Properties of N,N'-Dimethyldithiooxamide

A summary of the key physicochemical properties of N,N'-Dimethyldithiooxamide is presented in Table 1. These values are primarily derived from computational models and publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C4H8N2S2 | PubChem[1] |

| Molecular Weight | 148.25 g/mol | Cheméo[2] |

| IUPAC Name | N,N'-dimethylethanedithioamide | PubChem[1] |

| CAS Number | 120-79-6 | PubChem[1] |

| Normal Boiling Point (Calculated) | 531.34 K | Cheméo[2] |

| Enthalpy of Fusion (Calculated) | 25.52 kJ/mol | Cheméo[2] |

| Enthalpy of Vaporization (Calculated) | 50.83 kJ/mol | Cheméo[2] |

| LogP (Octanol/Water Partition Coefficient) | 0.080 | Cheméo[2] |

Thermal Stability and Decomposition Analysis

3.1. Predicted Thermal Stability

N,N'-Dimethyldithiooxamide is expected to be a crystalline solid at room temperature with moderate thermal stability. The presence of two thioamide groups suggests that decomposition will likely occur at elevated temperatures. For comparison, related compounds such as N,N-dimethylformamide have a reported decomposition temperature greater than 350°C. However, the C-C single bond between the two thioamide groups in N,N'-Dimethyldithiooxamide may be a point of initial thermal cleavage at a lower temperature.

3.2. Predicted Decomposition Pathway and Products

The thermal decomposition of N,N'-Dimethyldithiooxamide is likely to proceed through the cleavage of the C-C and C-N bonds. A plausible decomposition pathway is illustrated in the diagram below. Initial homolytic cleavage of the central C-C bond would generate two N-methylthiocarbamoyl radicals. These reactive intermediates could then undergo a variety of subsequent reactions, including dimerization, disproportionation, and fragmentation.

The final decomposition products in an inert atmosphere are predicted to include methyl isothiocyanate (CH₃NCS), methanethiol (CH₃SH), hydrogen sulfide (H₂S), and various nitrogen- and sulfur-containing organic fragments. In the presence of oxygen, the decomposition products would also include oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).

Experimental Protocols

To obtain precise data on the thermal stability and decomposition of N,N'-Dimethyldithiooxamide, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the kinetics of weight loss.

4.1.1. TGA Experimental Workflow

4.1.2. Detailed TGA Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of N,N'-Dimethyldithiooxamide into a clean, tared TGA crucible (ceramic or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Set the temperature program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Initiate the TGA run and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

-

Determine the onset temperature of decomposition, the temperature ranges for each weight loss step, and the percentage of residual mass at the end of the experiment.

-

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of transitions.

4.2.1. DSC Experimental Workflow

4.2.2. Detailed DSC Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of N,N'-Dimethyldithiooxamide into a tared aluminum DSC pan. Hermetically seal the pan using a sample press. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

Hold at the final temperature for 2 minutes.

-

Cool the sample to 25 °C at a rate of 10 °C/min.

-

Reheat the sample to the final temperature at 10 °C/min (this second heating scan is often used to observe transitions in a sample with a known thermal history).

-

-

-

Data Acquisition: Start the DSC run and record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization or decomposition.

-

Determine the onset temperature and peak temperature of melting.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Conclusion

While direct experimental data on the thermal stability and decomposition of N,N'-Dimethyldithiooxamide is limited, this guide provides a comprehensive predictive analysis based on its chemical structure and the behavior of related compounds. The detailed experimental protocols for TGA and DSC offer a clear path for researchers to obtain the necessary empirical data. A thorough understanding of the thermal properties of N,N'-Dimethyldithiooxamide is essential for its safe and effective use in any application. The information and procedures outlined in this guide are intended to support and facilitate further research into this compound.

References

The Coordination Chemistry of N,N'-Dimethyldithiooxamide with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyldithiooxamide (dm-dto), a symmetrical dithiooxamide ligand, has garnered significant interest in the field of coordination chemistry. Its ability to act as a versatile chelating agent, coordinating with a variety of transition metals through its sulfur and nitrogen donor atoms, gives rise to a diverse range of complexes with interesting structural, spectroscopic, and electrochemical properties. This technical guide provides a comprehensive overview of the coordination chemistry of N,N'-dimethyldithiooxamide with transition metals, focusing on synthesis, structure, and characterization.

Ligand Properties and Coordination Modes

N,N'-Dimethyldithiooxamide exists in a thione-thiol tautomeric equilibrium, although it is predominantly found in the dithione form in the solid state. The molecule is characterized by two thioamide functional groups, which can rotate relative to each other. In the solid state, the two thiooxamide moieties are not coplanar, with a dihedral angle of approximately 93.1°.[1]

Upon coordination to a metal center, N,N'-dimethyldithiooxamide can adopt several coordination modes. The most common is as a bidentate ligand, chelating through the sulfur and nitrogen atoms of one thioamide group to form a five-membered ring. It can also act as a bridging ligand, coordinating to two different metal centers. The coordination environment is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis of Transition Metal Complexes

The synthesis of N,N'-dimethyldithiooxamide-metal complexes is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol: Synthesis of a Metal(II)-bis(N,N'-dimethyldithiooxamide) Complex

This protocol provides a general guideline for the synthesis of complexes with a 1:2 metal-to-ligand ratio.

Materials:

-

N,N'-Dimethyldithiooxamide

-

Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)

-

Ethanol (or other suitable alcohol)

-

Diethyl ether

Procedure:

-

Ligand Solution: Dissolve N,N'-dimethyldithiooxamide (2 molar equivalents) in warm ethanol. Stir until fully dissolved.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride hydrate (1 molar equivalent) in ethanol.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Reflux: Heat the resulting mixture to reflux for 2-4 hours. A precipitate will typically form during this time.

-

Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

-

Washing: Wash the solid product with cold ethanol followed by diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the final product in a desiccator over a suitable drying agent.

Note: The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for different metal ions.

Experimental Workflow for Synthesis and Characterization

References

Theoretical Insights into N,N'-Dimethyldithiooxamide Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyldithiooxamide (DMdto) is a versatile bidentate ligand capable of forming stable complexes with a variety of transition metals. These complexes are of significant interest due to their potential applications in catalysis, materials science, and as therapeutic agents. Understanding the electronic structure, bonding, and reactivity of these complexes is paramount for their targeted design and application. This technical guide provides an in-depth overview of the theoretical approaches used to study DMdto-metal complexes, focusing on computational methods, data interpretation, and workflow visualization. While extensive dedicated theoretical studies on DMdto complexes are not widely published, this guide synthesizes information from related dithiooxamide systems and general principles of computational chemistry to provide a comprehensive framework for researchers.

Introduction to N,N'-Dimethyldithiooxamide and its Metal Complexes

N,N'-Dimethyldithiooxamide, a sulfur-containing organic ligand, coordinates to metal ions primarily through its sulfur and nitrogen atoms, forming stable five-membered chelate rings. The nature of the metal-ligand bond in these complexes is a subject of theoretical interest, involving a combination of σ-donation from the ligand to the metal and potential π-backbonding from the metal to the ligand. The electronic and structural properties of these complexes are highly dependent on the central metal ion, its oxidation state, and the coordination geometry.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating these properties. They provide a molecular-level understanding of the geometric parameters, vibrational frequencies, and electronic transitions that are often correlated with experimental data from X-ray crystallography, infrared (IR) spectroscopy, and UV-Vis spectroscopy.

Theoretical and Computational Methodologies

The theoretical investigation of DMdto-metal complexes typically involves a multi-step computational workflow. The primary tool for these studies is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for transition metal complexes.

Computational Protocol

A standard computational protocol for studying a DMdto-metal complex, for instance, a [M(DMdto)₂]ⁿ⁺ complex, would involve the following steps:

-

Geometry Optimization: The initial structure of the complex is built, often based on crystal structure data of the free ligand or analogous complexes.[1] This structure is then optimized to find the lowest energy conformation. A popular and effective combination of functional and basis set for such systems is the B3LYP functional with the LANL2DZ basis set for the metal atom and a Pople-style basis set (e.g., 6-31G(d)) for all other atoms.[2][3][4][5]

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the complex. The calculated vibrational modes can be compared with experimental IR data to validate the computational model.

-

Electronic Structure Analysis: To understand the nature of the metal-ligand bonding, various analyses can be performed on the optimized geometry. This includes the calculation of Natural Bond Orbitals (NBO) to assess charge distribution and orbital interactions, and Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gap) to probe the electronic reactivity and spectroscopic properties of the complex.[5]

-

Prediction of Spectroscopic Properties: Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption (UV-Vis) spectrum, providing insights into the nature of electronic transitions within the complex.

Table 1: Representative Computational Protocol for a [Ni(DMdto)₂] Complex

| Parameter | Specification |

| Software | Gaussian, ORCA, etc. |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set (Ni) | LANL2DZ |

| Basis Set (C,H,N,S) | 6-31G(d) |

| Task | Geometry Optimization & Frequency Calculation |

| Solvation Model | PCM (e.g., in Methanol or DMF) - Optional |

| Post-analysis | NBO, FMO, TD-DFT for UV-Vis |

Quantitative Data from Theoretical Studies

Theoretical calculations yield a wealth of quantitative data that can be directly compared with experimental results. The following tables present hypothetical yet plausible data for a representative square planar [Ni(DMdto)₂] complex, based on values reported for similar N/S-coordinating ligands.

Table 2: Calculated Geometrical Parameters for a [Ni(DMdto)₂] Complex

| Bond Lengths (Å) | Calculated Value | Bond Angles (°) | Calculated Value |

| Ni-S | 2.15 - 2.25 | S-Ni-S | 90 - 95 |

| Ni-N | 1.90 - 2.00 | S-Ni-N | 85 - 90 |

| C-S | 1.70 - 1.75 | N-Ni-N | 80 - 85 |

| C-N | 1.30 - 1.35 | Ni-S-C | 100 - 105 |

| C-C | 1.50 - 1.55 | Ni-N-C | 110 - 115 |

Table 3: Calculated Vibrational Frequencies for a [Ni(DMdto)₂] Complex

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | ~3300 | N-H stretching vibration |

| ν(C-H) | ~3000 | C-H stretching vibration of methyl groups |

| ν(C=N) / ν(C=S) mixed | 1400 - 1500 | Coupled stretching vibrations in the chelate ring |

| ν(Ni-S) | 300 - 400 | Nickel-Sulfur stretching vibration |

| ν(Ni-N) | 400 - 500 | Nickel-Nitrogen stretching vibration |

Table 4: Calculated Electronic Properties for a [Ni(DMdto)₂] Complex

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -5.0 to -6.0 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -2.0 to -3.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 2.0 - 3.0 | Indicates electronic stability and relates to electronic transitions |

| Major Electronic Transition | ~450 nm (TD-DFT) | Primarily attributed to a d-d transition or Ligand-to-Metal Charge Transfer (LMCT) |

Visualizing Theoretical Workflows and Concepts

Graphviz diagrams are provided to illustrate key workflows and conceptual relationships in the theoretical study of DMdto-metal complexes.

Conclusion and Future Directions

Theoretical studies provide indispensable insights into the structure, bonding, and properties of N,N'-Dimethyldithiooxamide metal complexes. While this guide provides a foundational framework based on analogous systems, there is a clear need for more dedicated computational research on DMdto complexes with a wider range of metals. Future work should focus on systematic studies across the transition series to understand trends in bonding and reactivity. Furthermore, the investigation of their potential reaction mechanisms in catalytic or biological processes through computational modeling will be crucial for the rational design of new functional materials and therapeutic agents. The synergy between theoretical predictions and experimental validation will continue to be the cornerstone of advancing our understanding of these fascinating coordination compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. An unexpected single crystal structure of nickel(II) complex: Spectral, DFT, NLO, magnetic and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 5. Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

N,N'-Dimethyldithiooxamide: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Discovery, History, Synthesis, and Analytical Applications of a Key Chelating Agent

Abstract

N,N'-Dimethyldithiooxamide, a symmetrically substituted dithiooxamide, has emerged as a significant reagent in the field of analytical chemistry, particularly for the spectrophotometric determination of trace metals. This technical guide provides a comprehensive overview of its discovery and historical development, detailed experimental protocols for its synthesis and its primary analytical application, and a summary of its key quantitative data. This document is intended for researchers, scientists, and drug development professionals who wish to utilize or understand the fundamental properties and applications of this versatile reagent.

Discovery and History

The development of N,N'-Dimethyldithiooxamide as a reagent is rooted in the broader history of dithiooxamide (also known as rubeanic acid) and its derivatives as powerful chelating agents. Dithiooxamide itself has long been recognized for its ability to form intensely colored complexes with various metal ions, making it a valuable tool for their detection and quantification.

The introduction of N,N'-disubstituted dithiooxamides, such as the dimethyl derivative, represented a significant advancement in the field. This substitution allows for greater specificity and selectivity in analytical methods. While the exact date and discoverer of N,N'-Dimethyldithiooxamide are not prominently documented in readily available literature, its use as a specialized analytical reagent appears to have gained traction in the mid to late 20th century with the advancement of spectrophotometric techniques. Its primary application lies in the highly selective catalytic spectrophotometric determination of rhenium, a method that showcases the enhanced analytical capabilities of this substituted dithiooxamide.[1]

Synthesis of N,N'-Dimethyldithiooxamide

The synthesis of N,N'-Dimethyldithiooxamide is typically achieved through a two-step process starting from a diester oxalate and an amine, followed by a sulfurization reaction.[2]

Experimental Protocol: Synthesis of N,N'-Dimethyldithiooxamide

This protocol describes a general method for the preparation of N,N'-dialkyl dithiooxamides.

Step 1: Synthesis of N,N'-Dimethyloxamide

-

In a suitable reaction vessel, react dimethyl oxalate with methylamine. The reaction can be carried out in a solvent such as toluene.

-

The reaction mixture is heated to reflux. Methanol is produced as a byproduct and can be removed by distillation to drive the reaction to completion.

-

Upon cooling, the N,N'-dimethyloxamide product will precipitate and can be isolated by filtration.

Step 2: Sulfurization of N,N'-Dimethyloxamide

-

The N,N'-dimethyloxamide obtained in Step 1 is then reacted with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

-

This reaction is typically carried out in an inert solvent like toluene or xylene.

-

The reaction mixture is heated to facilitate the conversion of the oxamide to the dithiooxamide.

-

After the reaction is complete, the mixture is cooled, and the N,N'-Dimethyldithiooxamide product is isolated.

-

Purification can be achieved by recrystallization from a suitable solvent to yield the final product with high purity.[2]

Analytical Applications

The primary and most well-documented analytical application of N,N'-Dimethyldithiooxamide is in the highly selective and sensitive determination of trace amounts of rhenium.

Spectrophotometric Determination of Rhenium

This method is based on the catalytic action of tetravalent rhenium (Re(IV)) on the reduction of N,N'-Dimethyldithiooxamide by tin(II) in an alkaline medium. This reaction produces a distinct blue-colored product, the absorbance of which is measured to quantify the rhenium concentration.[1]

Reagents:

-

N,N'-Dimethyldithiooxamide (DMDTO) solution: Prepare a solution of appropriate concentration in a suitable solvent (e.g., ethanol).

-

Tin(II) chloride solution: Prepare a fresh solution of tin(II) chloride in hydrochloric acid to prevent hydrolysis and oxidation.

-

Rhenium standard solutions: Prepare a series of standard solutions of known rhenium concentrations.

-

Alkaline buffer solution: To maintain the required pH for the reaction.

Procedure:

-

To a set of volumetric flasks, add increasing volumes of the rhenium standard solutions.

-

Add the alkaline buffer solution to each flask to adjust the pH.

-

Introduce the N,N'-Dimethyldithiooxamide solution to each flask.

-

Initiate the reaction by adding the tin(II) chloride solution.

-

Allow the reaction to proceed for a fixed time interval (e.g., 10 or 33 minutes).[1]

-

Measure the absorbance of the resulting blue solution at the wavelength of maximum absorbance, which is 634 nm.[1]

-

Construct a calibration curve by plotting the absorbance values against the corresponding rhenium concentrations.

-

The concentration of rhenium in an unknown sample can be determined by measuring its absorbance under the same conditions and interpolating from the calibration curve.

Quantitative Data

The spectrophotometric method for rhenium determination using N,N'-Dimethyldithiooxamide is characterized by its high sensitivity and selectivity.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 634 nm | [1] |

| Linear Concentration Range | 2–15 ng/mL | [1] |

| Interferences | A 1000-fold excess of Mo(VI), W(VI), Cd(II), Mn(II), Cu(II), Fe(III), sulfate, silicate, nitrate, and ammonia does not interfere. | [1] |

Signaling Pathways and Biological Activity

Currently, there is no scientific literature to suggest that N,N'-Dimethyldithiooxamide has a role in biological signaling pathways or possesses any significant biological activity. Its utility is primarily in the realm of analytical chemistry as a reagent for metal ion detection.

Visualizations

Logical Relationship of Dithiooxamide Derivatives

References

- 1. Highly selective catalytic spectrophotometric determination of nanogram amounts of rhenium with N,N-dimethyldithiooxamide in alkaline medium - Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 2. CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety, Handling, and Properties of N,N'-Dimethyldithiooxamide

This guide provides comprehensive safety, handling, and property information for N,N'-Dimethyldithiooxamide, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

N,N'-Dimethyldithiooxamide, with CAS number 120-79-6, is a dithioamide compound.[1][2] It is typically encountered as a white crystalline solid and is soluble in polar solvents.[1]

Quantitative Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of N,N'-Dimethyldithiooxamide. It is important to note that much of the available data is based on computational models rather than experimental measurements.

Table 1: General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C4H8N2S2 | PubChem[2] |

| Molecular Weight | 148.3 g/mol | PubChem[1][2] |

| IUPAC Name | N,N'-dimethylethanedithioamide | PubChem[1][2] |

| CAS Number | 120-79-6 | PubChem[2] |

| LogP (Octanol/Water Partition Coefficient) | 0.080 (Calculated) | Cheméo[3] |

| Log10 of Water Solubility (mol/L) | -1.58 (Calculated) | Cheméo[3] |

| Enthalpy of Vaporization (ΔvapH°) | 50.83 kJ/mol (Calculated) | Cheméo[3] |

| Enthalpy of Fusion (ΔfusH°) | 25.52 kJ/mol (Calculated) | Cheméo[3] |

| Ionization Energy | 8.23 eV | Cheméo[3] |

Table 2: Calculated Thermodynamic and Critical Properties

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 395.70 | kJ/mol | Cheméo[3] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 274.05 | kJ/mol | Cheméo[3] |

| Normal Boiling Point (Tboil) | 531.34 | K | Cheméo[3] |

| Critical Pressure (Pc) | 5160.85 | kPa | Cheméo[3] |

Safety and Hazard Information

The primary known hazard of N,N'-Dimethyldithiooxamide is that it is harmful if swallowed.[1][2]

GHS Classification

The Globally Harmonized System (GHS) classification for N,N'-Dimethyldithiooxamide is as follows:

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

Source: Aggregated GHS information provided by 38 companies from 1 notification to the ECHA C&L Inventory.[1]

Precautionary Statements

The following precautionary statements are associated with the GHS classification:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Potential Hazards

-

Skin and Eye Irritation: Like other thioamides, N,N'-Dimethyldithiooxamide could potentially cause irritation upon contact with skin and eyes.[1]

-

Inhalation Hazard: Inhaling dust or fumes may occur during handling, and the specific effects are currently unknown.[1]

Handling, Storage, and Disposal

Due to the limited specific data for N,N'-Dimethyldithiooxamide, standard safe laboratory practices for handling harmful solid chemicals should be strictly followed.

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling the powder form or if there is a potential for dust or fume generation.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

-

Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of significant exposure, consider additional protective clothing.

-

Respiratory Protection: If working outside of a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is recommended.

Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Spill Management

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then proceed with cleanup as for a small spill.

Disposal

-

Dispose of N,N'-Dimethyldithiooxamide and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for the use of N,N'-Dimethyldithiooxamide are not widely available in the searched literature. However, a general procedure for its synthesis is described.

Laboratory-Scale Synthesis

The most common method for synthesizing N,N'-Dimethyldithiooxamide involves the reaction of dimethylamine with dithiooxamide under alkaline conditions.[1] A generalized protocol based on this description is as follows:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and under a fume hood, combine dithiooxamide with an appropriate polar solvent.

-

Addition of Reactant: While stirring, slowly add dimethylamine to the mixture. The reaction is typically carried out under alkaline conditions, which may be achieved by the addition of a suitable base.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Workup: Once the reaction is complete, neutralize the mixture.

-

Purification: The product can be purified by recrystallization from a suitable solvent, which can reportedly achieve high purity.[1] Filter the crystals, wash with a cold solvent, and dry under vacuum.

Mandatory Visualizations

Logical Workflow for Safe Handling

Caption: Workflow for the safe handling and disposal of N,N'-Dimethyldithiooxamide.

Conceptual Synthesis Pathway

Caption: Conceptual pathway for the synthesis of N,N'-Dimethyldithiooxamide.

References

Methodological & Application

Spectrophotometric determination of rhenium using N,N'-Dimethyldithiooxamide

A Highly Sensitive Catalytic Method for the Quantification of Rhenium using N,N'-Dimethyldithiooxamide

This application note details a highly selective and sensitive catalytic spectrophotometric method for the determination of nanogram quantities of rhenium. The protocol is intended for researchers, scientists, and professionals in drug development and related fields who require precise measurement of trace rhenium concentrations.